![molecular formula C9H17N3 B2359329 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine CAS No. 956372-59-1](/img/structure/B2359329.png)
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine
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Description
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine is a unique chemical compound with the empirical formula C9H17N3. It has a molecular weight of 167.25 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound isCc1nn(C)c(C)c1CCCN
. This indicates that the compound has a pyrazole ring with three methyl groups attached to it, and a propylamine group attached to the pyrazole ring. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 167.25 . The InChI key for this compound is YOGPVQTVMDIBCK-UHFFFAOYSA-N .Scientific Research Applications
Supramolecular Properties and Applications
- The synthesis of 3-imine-3,5-dimethylpyrazole ligands, similar to the compound , and their application in creating ZnII complexes with potential in supramolecular crystal engineering due to their bonding properties and efficient preparation has been explored (Guerrero et al., 2015).
Antimicrobial Applications
- Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, structurally related to the compound, were synthesized and found to exhibit promising antibacterial activities against certain bacterial strains (Chopde et al., 2012).
Chemical Synthesis and Reactions
- A study on the non-catalytic alkylation of benzylamine with 1,3,5-trimethyl-1H-pyrazol-4-ylmethanol, closely related to the compound, provided insights into the formation of N-pyrazolylmethyl derivatives (Attaryan et al., 2013).
Inhibitory Effects on Blood Platelet Aggregation
- Derivatives of 4-(1H-pyrazol-1-yl)-2-butylamine, structurally related to the compound, demonstrated an inhibitory effect on platelet aggregation in vitro, suggesting potential medical applications (Ferroni et al., 1989).
Synthesis and Antibacterial Activity
- The synthesis of various pyrazole derivatives, which include structures analogous to the compound , and their evaluation for antibacterial activity against gram-positive and gram-negative bacteria have been reported (Aragade et al., 2012).
properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGPVQTVMDIBCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956372-59-1 |
Source
|
Record name | 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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